Antifungal agents: Compounds like those described in [] and [] highlight the potential of similar chemical structures in developing novel antifungal therapies.
Anti-inflammatory and analgesic agents: Studies like those described in [] and [] demonstrate the potential of similar compounds for treating pain and inflammation.
Anticancer agents: Several papers [, , , , , ] focus on compounds with structures resembling parts of the target molecule, showcasing their potential as anticancer agents, particularly against specific cancers like leukemia and those involving FGFR and ALK/EGFR pathways.
Treatment of allergic diseases: Research like that described in [] explores the use of similar compounds as histamine and tachykinin receptor antagonists, offering potential therapeutic options for allergic conditions.
Treatment of ischemic stroke: The development of BIO-7488 [] exemplifies the potential of similar structures in targeting inflammatory pathways relevant to ischemic stroke.
Compound Description: This compound features a 5-bromo-2-(piperidin-1-yl)pyrimidine scaffold linked to a sulfonamide group. It exhibits weak intramolecular π–π stacking interactions between the pyrimidine and 4-methyl benzene rings.
Compound Description: This compound is structurally similar to the previous compound but has a 2,4,6-trimethylbenzene ring instead of a 4-methylbenzene ring. Like its counterpart, it displays weak intramolecular π–π stacking interactions, this time between the pyrimidine and the 2,4,6-trimethylbenzene rings.
Relevance: This compound belongs to the same series as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, both sharing the core 2-(piperidin-1-yl)pyrimidine unit found in N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide.
Compound Description: This compound represents a base structure within its series, featuring an unsubstituted benzene ring attached to the sulfonamide group. It exhibits both N—H⋯N and C—H⋯O hydrogen bonds within its crystal structure, and π–π stacking interactions between the pyrimidine rings are also observed.
Relevance: This compound is another member of the series containing the 2-(piperidin-1-yl)pyrimidine core, making it structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide.
Compound Description: This compound contains a piperidine ring with two distinct substituents: a 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine group and a (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone group.
Relevance: This compound highlights the presence of a substituted pyrimidine ring linked to a piperidine ring, which is a key structural feature shared with N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide.
Compound Description: This compound features a 2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidine scaffold connected to a 4-fluorobenzamide group.
Relevance: While not directly containing a piperidine ring, this compound shares the core pyrimidine structure and benzamide substituent with N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. This highlights the relevance of these structural features in medicinal chemistry.
Compound Description: This compound is a derivative of Imatinib, a tyrosine kinase inhibitor used to treat leukemia. It contains a 4-(pyridin-3-yl)pyrimidin-2-amine moiety linked to a benzamide group.
Relevance: Similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, this compound features a substituted pyrimidine ring linked to a benzamide group, showcasing the importance of this scaffold in drug design, especially for kinase inhibitors.
Compound Description: This compound, known as NVP-BGJ398, acts as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.
Relevance: While structurally different from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, NVP-BGJ398 emphasizes the significance of substituted pyrimidine scaffolds in developing kinase inhibitors, particularly for targeting FGFRs, a target class relevant to various cancers.
Compound Description: This compound, known as AZD4205, is a highly selective Janus Kinase 1 (JAK1) inhibitor.
Relevance: Although structurally distinct from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, AZD4205 showcases the use of a substituted pyrimidine ring in designing kinase inhibitors, particularly for JAK1, a target involved in cytokine signaling and relevant to various inflammatory and autoimmune diseases.
Compound Description: FIMX is a promising radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). It displays high binding affinity for mGluR1 and favorable brain penetration properties.
Relevance: Although it incorporates a thiazole ring instead of a piperidine ring, FIMX shares a similar framework with N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide by featuring a substituted pyrimidine linked to a benzamide. This emphasizes the adaptability of this core structure for different targets and applications.
Compound Description: These compounds are a series of aminothiazoles with fungicidal activity against Phytophthora capsici. They are characterized by a pyrimidine ring linked to a thiazole ring, which in turn is substituted with a piperidine ring at the 2-position.
Relevance: This series demonstrates the versatility of incorporating a piperidine-substituted heterocycle linked to a pyrimidine ring. Although the thiazole linker and additional substituents differ, the shared structural motif with N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide highlights the potential of this framework for various biological activities.
Compound Description: Paliperidone, a heterocyclic compound with various pharmacological properties, is the major active metabolite of risperidone, an atypical antipsychotic drug.
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of interleukin receptor-associated kinase 4 (IRAK4), developed for the treatment of neuroinflammation, particularly in conditions like ischemic stroke and traumatic brain injury.
Relevance: Although structurally distinct from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, BIO-7488 highlights the use of heterocyclic scaffolds, including a pyrimidine ring, in designing drugs for CNS-related therapeutic areas. While the core structures differ, both examples underscore the importance of heterocycles in medicinal chemistry.
Compound Description: NPPA is considered a potential template for drug design against chronic myeloid leukemia (CML). It displays significant inhibitory activity against kinase enzymes, particularly those implicated in CML.
Relevance: While not directly containing a piperidine ring, NPPA shares the core pyrimidine structure with N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. This underscores the importance of substituted pyrimidines as pharmacophores in medicinal chemistry, particularly in developing kinase inhibitors.
Compound Description: This compound represents a novel, potent, and orally available cyclin-dependent kinase (CDK) inhibitor, showing promising activity against hematological malignancies. It exhibits strong inhibitory activity against CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest and apoptosis induction.
Relevance: While structurally distinct from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, both compounds utilize substituted pyrimidine scaffolds. This highlights the importance of this heterocyclic motif in drug design, especially for targeting kinases involved in cell cycle regulation and cancer development.
Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), demonstrating potential as an anti-cancer agent, especially against non-small cell lung cancer (NSCLC), including brain metastases.
Relevance: Although structurally more complex than N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, it shares the presence of a substituted pyrimidine ring, highlighting the significance of this moiety in developing kinase inhibitors, particularly for oncology targets like ALK and EGFR.
Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), demonstrating potential for treating type 2 diabetes.
Relevance: Despite their structural differences, both SCH 900822 and N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide highlight the use of benzamide moieties in drug design. This emphasizes the versatility of this functional group in targeting diverse receptors and tackling various diseases.
Compound Description: Darexaban (YM150) is a potent and orally available factor Xa (FXa) inhibitor, developed for the prevention and treatment of thromboembolic diseases.
Relevance: While structurally different from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, Darexaban emphasizes the use of benzamide derivatives in pharmaceutical development. This highlights the versatility of this functional group for targeting different enzymes and addressing various therapeutic areas.
Compound Description: Acrizanib (LHA510) is a small-molecule vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration.
Relevance: While structurally distinct from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, Acrizanib highlights the use of pyrimidine scaffolds in developing kinase inhibitors for treating ocular diseases. This showcases the versatility of this heterocyclic motif in targeting different kinase subtypes and therapeutic indications.
Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potential as an anti-inflammatory agent for treating conditions like acute lung injury.
Relevance: While structurally different from N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, this dual DDR1/2 inhibitor showcases the use of a benzamide moiety in drug design. This emphasizes the versatility of this functional group in targeting different receptor families and addressing various therapeutic areas.
Compound Description: This series of compounds represents Glycine Transporter-1 (GlyT1) inhibitors, which are being explored for their potential in treating neurological disorders.
Relevance: Despite structural differences, both these GlyT1 inhibitors and N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide incorporate a benzamide moiety. This highlights the recurring use of this functional group in medicinal chemistry, albeit targeting different biological targets for diverse therapeutic applications.
Compound Description: This radiolabeled compound is a PET ligand designed for imaging the metabotropic glutamate 1 receptor (mGluR1) in the brain. It demonstrates high binding affinity for mGluR1 and suitable brain penetration for PET studies.
Relevance: Similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, this compound features a substituted pyrimidine ring linked to a benzamide group, highlighting the adaptability of this core structure for developing PET ligands targeting CNS receptors.
5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one
Compound Description: These compounds are pyrimidine derivatives synthesized and screened for antimicrobial activity. While they showed significant antibacterial activity, their antifungal activity was not reported.
Relevance: Although structurally different, these compounds and N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide both contain a pyrimidine ring. This highlights the prevalence of this heterocycle in medicinal chemistry and its potential for developing antimicrobial agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.